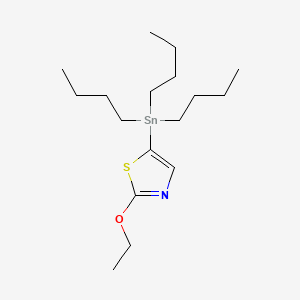

2-Ethoxy-5-(tributylstannyl)thiazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

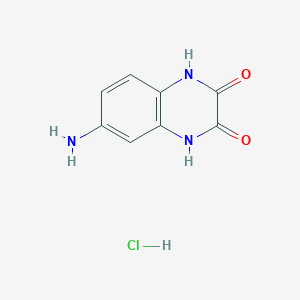

2-Ethoxy-5-(tributylstannyl)thiazole is a chemical compound with the CAS Number: 446285-61-6 . It has a molecular weight of 419.24 and its IUPAC name is 2-ethoxy-5-(tributylstannyl)-1H-1lambda3-thiazole . The compound is typically stored in a refrigerator and is shipped at room temperature . It is a liquid in its physical form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H7NOS.3C4H9.Sn/c1-2-7-5-6-3-4-8-5;31-3-4-2;/h3,8H,2H2,1H3;31,3-4H2,2H3; . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 419.24 . The compound is typically stored in a refrigerator .科学的研究の応用

Synthesis and Potential in Medicinal Chemistry

5-Ethoxymethylidene-4-thioxo-2-thiazolidinone, a variant of 2-ethoxy-5-(tributylstannyl)thiazole, has been explored for its potential in creating novel medicinal compounds. Research indicates its utility in synthesizing thiopyrano[2,3-d]thiazole derivatives, which show promising antitumor and moderate antiviral activities (Atamanyuk, Zimenkovsky, Atamanyuk, & Lesyk, 2014).

Radioiodinated Phenyl-Amino-Thiazole for Cancer Targeting

The phenyl-amino-thiazole (PAT) templates, derived from methoxylbenzoyl-aryl-thiazole, are potent agents against cancer due to their ability to inhibit tubulin polymerization. A radioiodinated PAT was synthesized using a tributylstannyl precursor, suggesting its potential as a radioprobe for targeting tumor cells (Wang, Kuo, Kuo, Hsu, Wang, Chang, Lin, & Wang, 2014).

Synthesis of 5-(2′-Indolyl)thiazoles with Anticancer Activity

The synthesis of 5-(2′-indolyl)thiazoles, possibly using this compound derivatives, has been studied, revealing their potential in cytotoxicity against selected human cancer cell lines. This synthesis process indicates significant anticancer activity and selectivity towards certain cell lines (Vaddula, Tantak, Sadana, Gonzalez, & Kumar, 2016).

Development of Microtubule Targeting Agents

In an effort to target microtubule polymerization, a series of 2-amino-4-(3',4',5'-trimethoxyphenyl)-5-aryl thiazoles was synthesized. This included derivatives with ethoxy groups, indicating potential for cancer treatment through microtubule disruption (Romagnoli, Baraldi, Brancale, Ricci, Hamel, Bortolozzi, Basso, & Viola, 2011).

Potential Antithrombotic Activity of Thiazole Compounds

Research into thiazole derivatives, similar to this compound, shows that certain compounds can be potent inhibitors of platelet aggregation. This suggests potential applications in developing antithrombotic agents (Nishizawa, Mendoza, Honohan, & Annis, 1982).

Safety and Hazards

The compound has several hazard statements including H301, H312, H315, H319, H332, H410 . These codes indicate various hazards such as toxicity if swallowed (H301), skin and eye irritation (H312, H315, H319), harmful if inhaled (H332), and very toxic to aquatic life with long lasting effects (H410) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

作用機序

Target of Action

It is known to be used as a reagent for the arylation of thiazole by stille cross-coupling . This suggests that its target could be thiazole-containing compounds or proteins.

Mode of Action

The mode of action of 2-Ethoxy-5-(tributylstannyl)thiazole involves its use as a reagent in the Stille cross-coupling reaction . In this reaction, it likely acts as a source of the tributylstannyl group, which can be transferred to thiazole under appropriate conditions.

生化学分析

Biochemical Properties

2-Ethoxy-5-(tributylstannyl)thiazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s tributylstannyl group is known to participate in Stille cross-coupling reactions, which are used to form carbon-carbon bonds . This interaction is crucial for the synthesis of complex organic molecules. Additionally, the thiazole ring in this compound can interact with various proteins and enzymes, potentially affecting their activity and function.

Cellular Effects

This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with proteins and enzymes can lead to changes in cell function, including alterations in metabolic pathways and gene expression . These effects can vary depending on the type of cell and the concentration of the compound used.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound’s tributylstannyl group can form covalent bonds with carbon atoms in organic molecules, facilitating the formation of complex structures . This interaction can lead to enzyme inhibition or activation, depending on the specific enzyme involved. Additionally, the thiazole ring can interact with nucleic acids, potentially affecting gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It is typically stored at room temperature but should be kept in a refrigerator to maintain its stability . Over time, the compound may degrade, leading to changes in its biochemical properties and effects on cellular function. Long-term studies have shown that the compound can have lasting effects on cells, including alterations in gene expression and metabolic pathways.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function. At higher doses, it can lead to significant changes in cell signaling pathways, gene expression, and metabolic processes . Toxic or adverse effects may also be observed at high doses, including potential damage to tissues and organs.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for various biochemical reactions. The compound’s tributylstannyl group can participate in Stille cross-coupling reactions, which are important for the synthesis of complex organic molecules . Additionally, the thiazole ring can interact with enzymes involved in metabolic pathways, potentially affecting metabolic flux and metabolite levels.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cell membranes . Once inside the cell, it can accumulate in specific compartments or organelles, depending on its chemical properties and interactions with cellular components.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its activity and function can be affected by its localization within the cell, potentially leading to changes in cellular processes and biochemical reactions.

特性

IUPAC Name |

tributyl-(2-ethoxy-1,3-thiazol-5-yl)stannane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6NOS.3C4H9.Sn/c1-2-7-5-6-3-4-8-5;3*1-3-4-2;/h3H,2H2,1H3;3*1,3-4H2,2H3; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTFMFBUSSUPGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)C1=CN=C(S1)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H33NOSSn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40586030 |

Source

|

| Record name | 2-Ethoxy-5-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446285-61-6 |

Source

|

| Record name | 2-Ethoxy-5-(tributylstannyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40586030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl 1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B1358155.png)